molecular formula C9H11NO3 B2756618 (R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid CAS No. 708973-31-3

(R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid

Cat. No.: B2756618
CAS No.: 708973-31-3
M. Wt: 181.191
InChI Key: BMUFWTKVAWBABX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid, also known as (R)-3-amino-2-hydroxypropanoic acid or (R)-3-amino-2-hydroxypropionic acid, is an important organic compound that is widely used in scientific research. It is an amino acid derivative and is an important intermediate in the synthesis of various compounds. It is an important component of many biochemical processes, and its properties have been studied extensively.

Scientific Research Applications

(R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid is widely used in scientific research applications. It is used in the synthesis of various compounds, such as esters, amides, and peptides. It is also used in the synthesis of drugs, such as antivirals, antibiotics, and anti-cancer drugs. In addition, it is used in the synthesis of polymers and other materials. Furthermore, it is used in the synthesis of various enzymes, such as proteases and phosphatases.

Advantages and Limitations for Lab Experiments

The use of (R)-3-amino-3-(2-hydroxyphenyl)propanoic acid in laboratory experiments has several advantages and limitations. The main advantage is that it is a relatively inexpensive and widely available compound. It is also relatively stable and can be stored for long periods of time. However, it is also a strong acid and can be corrosive if not handled properly. In addition, it is a relatively weak base and can be easily hydrolyzed.

Future Directions

The use of (R)-3-amino-3-(2-hydroxyphenyl)propanoic acid in scientific research is expected to increase in the future. It is expected to be used in the synthesis of new drugs, such as antivirals and antibiotics. In addition, it is expected to be used in the development of new materials and polymers. Furthermore, it is expected to be used in the development of new enzymes and proteins. Finally, it is expected to be used in the development of new biochemical and physiological processes.

Synthesis Methods

The synthesis of (R)-3-amino-3-(2-hydroxyphenyl)propanoic acid involves several steps. The first step is the preparation of the starting material, 2-hydroxy-3-phenylpropanoic acid, which is prepared by the reaction of phenol and propionic acid in the presence of a strong base. The second step is the conversion of the starting material to this compound, which is achieved by the reaction of the starting material with ammonia in the presence of a catalyst. The final step is the purification of the product, which is done by recrystallization.

Properties

IUPAC Name

(3R)-3-amino-3-(2-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUFWTKVAWBABX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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